molecular formula C8H7O5P B8054724 3-Phosphonophthalide

3-Phosphonophthalide

Cat. No.: B8054724
M. Wt: 214.11 g/mol
InChI Key: FCWLIFWRJMCIAC-UHFFFAOYSA-N
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Description

3-Phosphonophthalide is a chemical compound that belongs to the class of benzofurans It is characterized by the presence of a phosphonic acid group attached to the isobenzofuran ring

Preparation Methods

The synthesis of 3-Phosphonophthalide typically involves the reaction of isobenzofuran derivatives with phosphonic acid reagents under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-Phosphonophthalide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phosphonic acid group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

3-Phosphonophthalide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phosphonophthalide involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Phosphonophthalide can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O5P/c9-7-5-3-1-2-4-6(5)8(13-7)14(10,11)12/h1-4,8H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWLIFWRJMCIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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